isopropyl {5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
isopropyl {5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0977097
InChI:
InChI=1S/C20H22N2O4S/c1-12(2)21-10-14(15-7-5-6-8-16(15)21)9-17-19(24)22(20(25)27-17)11-18(23)26-13(3)4/h5-10,12-13H,11H2,1-4H3/b17-9+
SMILES:
CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C
Molecular Formula:
C20H22N2O4S
Molecular Weight:
386.5 g/mol
isopropyl {5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
CAS No.:
Cat. No.: VC0977097
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O4S |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | propan-2-yl 2-[(5E)-2,4-dioxo-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidin-3-yl]acetate |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-12(2)21-10-14(15-7-5-6-8-16(15)21)9-17-19(24)22(20(25)27-17)11-18(23)26-13(3)4/h5-10,12-13H,11H2,1-4H3/b17-9+ |
| Standard InChI Key | VIVQYFDBFMEKEN-RQZCQDPDSA-N |
| Isomeric SMILES | CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC(C)C |
| SMILES | CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator